
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a urea group, a tetrazole group, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl groups are aromatic rings with a methoxy group (-OCH3) attached. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom. The urea group consists of a carbonyl group (C=O) attached to two amine groups (-NH2) .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The tetrazole group is known to participate in various reactions, often acting as a bioisostere for carboxylic acid groups in medicinal chemistry . The urea group can also participate in a variety of reactions, often involving the breaking and forming of the C-N bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding, influencing properties like solubility and melting point .
科学研究应用
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action, potential targets, and synergistic effects with existing chemotherapeutic agents .
Cardiovascular Applications
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has shown vasodilatory effects, making it relevant for cardiovascular research. It may modulate blood pressure and improve endothelial function. Investigations into its impact on hypertension, atherosclerosis, and ischemic heart disease are ongoing .
Neuroprotection
The compound’s neuroprotective properties have attracted interest. Studies suggest it could mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Anti-Inflammatory Activity
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exhibits anti-inflammatory effects. Investigations focus on its impact on cytokine production, NF-κB signaling, and modulation of immune responses. Applications may extend to inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Potential
Preliminary studies indicate that the compound possesses antimicrobial properties. Researchers explore its efficacy against bacteria, fungi, and parasites. Applications could include novel antimicrobial agents or adjuvants to existing therapies .
Metabolic Disorders
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may impact metabolic pathways. Investigations focus on glucose homeostasis, lipid metabolism, and insulin sensitivity. Potential applications lie in managing diabetes and obesity-related complications .
These six areas highlight the diverse research avenues for this compound. Keep in mind that ongoing studies may uncover additional applications, making it an exciting subject for scientific exploration. 🌱🔬 .
未来方向
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-26-14-7-5-13(6-8-14)24-17(21-22-23-24)11-19-18(25)20-12-4-9-15(27-2)16(10-12)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPNCFEIXWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)
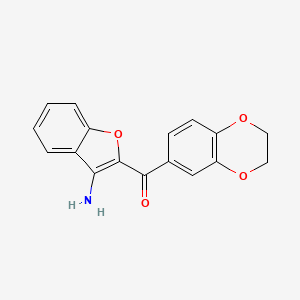
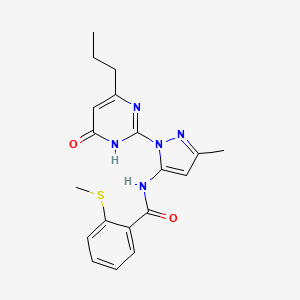
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
![4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether](/img/structure/B2624027.png)
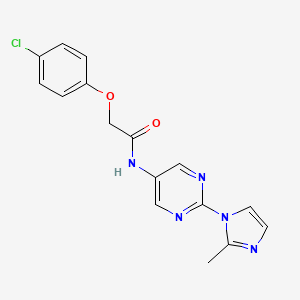


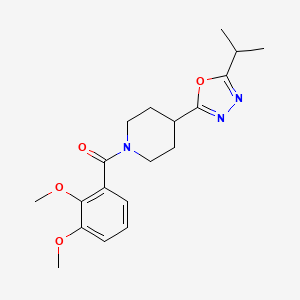
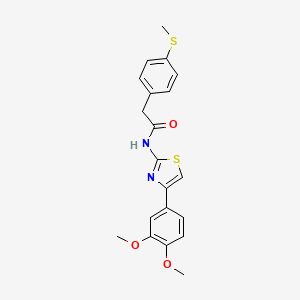
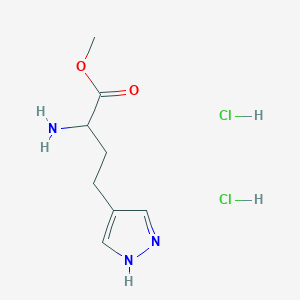
![N-(3,5-dimethylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2624035.png)
